Butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;2-methyloxirane;oxirane
Description
Properties
CAS No. |
64811-37-6 |
|---|---|
Molecular Formula |
C19H30O8 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;2-methyloxirane;oxirane |
InChI |
InChI=1S/C10H10O4.C4H10O2.C3H6O.C2H4O/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;5-3-1-2-4-6;1-3-2-4-3;1-2-3-1/h3-6H,1-2H3;5-6H,1-4H2;3H,2H2,1H3;1-2H2 |
InChI Key |
CCGHUARZJYVTPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CO1.COC(=O)C1=CC=C(C=C1)C(=O)OC.C1CO1.C(CCO)CO |
Related CAS |
64811-37-6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate; 2-methyloxirane; oxirane involves several steps:
Polymerization: The polymerization process involves the reaction of butane-1,4-diol with dimethyl benzene-1,4-dicarboxylate in the presence of catalysts to form a pre-polymer.
Addition of Oxiranes: The pre-polymer is then reacted with 2-methyloxirane and oxirane under controlled conditions to form the final polymer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale polymerization reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction and high yield. The process is optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate; 2-methyloxirane; oxirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives that have different functional groups attached .
Scientific Research Applications
Butane-1,4-diol
Chemical Properties and Synthesis
Butane-1,4-diol is a primary alcohol with the formula HOCH2CH2CH2CH2OH. It is synthesized through various methods including the hydrogenation of maleic anhydride and the reaction of acetylene with formaldehyde .
Industrial Applications
- Solvent and Plastic Production : It serves as a solvent and is crucial in manufacturing plastics such as polybutylene terephthalate (PBT) and polyurethanes. Approximately half of the produced butane-1,4-diol is converted to tetrahydrofuran (THF), which is used in making elastic fibers like Spandex .
- Chemical Intermediates : It acts as a building block for producing gamma-butyrolactone (GBL) and butyrolactones, which are important solvents in various applications .
- Pharmaceuticals : Butane-1,4-diol is utilized in synthesizing epothilones, a class of cancer drugs .
Dimethyl Benzene-1,4-Dicarboxylate
Chemical Properties
Dimethyl benzene-1,4-dicarboxylate is an ester that plays a significant role in polymer chemistry.
Applications
- Polymer Production : This compound is used in the synthesis of polyesters and polyurethanes. Its derivatives are essential in producing high-performance plastics with excellent mechanical properties .
- Plasticizers : It serves as a plasticizer in various formulations to enhance flexibility and durability .
2-Methyloxirane (Propylene Oxide)
Chemical Properties and Synthesis
2-Methyloxirane, commonly known as propylene oxide, is produced through the chlorohydrin process or by reacting propylene with oxygen .
Industrial Applications
- Polyether Polyols Production : It is primarily used as a monomer in producing polyether polyols for polyurethane foams utilized in furniture and automotive applications .
- Chemical Intermediate : Propylene oxide serves as an intermediate for producing various chemicals including glycols and resins used in coatings and adhesives .
Oxirane
Chemical Properties
Oxirane refers to cyclic ethers that are reactive due to their strained ring structure.
Applications
- Epoxy Resins Production : Oxirane is a key component in synthesizing epoxy resins which are widely used in coatings, adhesives, and composite materials due to their superior mechanical properties .
- Pharmaceuticals and Agrochemicals : It is also involved in synthesizing various pharmaceutical compounds and agrochemicals through ring-opening reactions .
Case Study 1: Biocompatibility of Butane-1,4-Diol Thermoplastic Polyurethane
A study evaluated the use of butane-1,4-diol-based thermoplastic polyurethane for 3D bioprinting applications aimed at cartilage tissue engineering. The material demonstrated mechanical properties comparable to native cartilage and showed good biocompatibility with human mesenchymal stem cells. In vivo studies indicated successful integration into surrounding tissues without toxic effects .
Case Study 2: Production of Polyurethane Foams
Research on the use of propylene oxide in creating polyether polyols revealed its effectiveness in developing flexible foams for automotive seating. The foams exhibited enhanced durability and comfort compared to traditional materials .
Mechanism of Action
The mechanism of action of butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate; 2-methyloxirane; oxirane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in certain reactions due to the presence of reactive functional groups. It can also form cross-links with other molecules, enhancing the properties of the resulting polymers .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Butane-1,4-diol vs. Other Diols
Table 1: Physical and Reactivity Comparison of Diols
Dimethyl Benzene-1,4-dicarboxylate vs. Other Diesters
2-Methyloxirane and Oxirane vs. Other Epoxides
Butane-1,4-diol Derivatives
Coordination Polymers with Benzene-1,4-dicarboxylate
Polymers
Biological Activity
Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate; 2-methyloxirane; oxirane, also known by its CAS number 64811-37-6, is a complex organic compound with the molecular formula . This compound is of significant interest due to its potential biological activities and applications in various fields including chemistry, biology, and medicine. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound consists of several functional groups that contribute to its reactivity and biological properties. Key characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 386.437 g/mol |
| LogP | 1.4327 |
| PSA (Polar Surface Area) | 118.12 Ų |
The biological activity of butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate; 2-methyloxirane; oxirane is primarily attributed to its interaction with various cellular pathways and molecular targets:
- Polymerization Reactions : The compound can undergo polymerization reactions leading to the formation of polyurethanes. The hydroxyl groups in butane-1,4-diol react with isocyanates to form urethane linkages, which are crucial in medicinal chemistry and material science.
- Oxidation and Dehydration : It can be oxidized to form γ-butyrolactone (GBL) and dehydrated to produce tetrahydrofuran (THF), both of which have distinct biological activities and applications in drug formulation and synthesis .
Antimicrobial Properties
Research indicates that compounds similar to butane-1,4-diol derivatives exhibit antimicrobial properties. A study demonstrated that derivatives of dimethyl benzene-1,4-dicarboxylate showed significant activity against various bacterial strains. The mechanism involves disrupting bacterial cell membranes .
Cytotoxic Effects
In vitro studies have shown that certain derivatives can induce cytotoxicity in cancer cell lines. The cytotoxic effect is believed to be mediated through the generation of reactive oxygen species (ROS), leading to apoptosis in tumor cells .
Case Studies
- Study on Antimicrobial Activity : A recent study published in MDPI evaluated the antimicrobial efficacy of dimethyl benzene-1,4-dicarboxylate derivatives. Results showed a significant decrease in bacterial viability when exposed to concentrations above 100 µg/mL .
- Cytotoxicity Assessment : A study focused on the cytotoxic effects of butane-1,4-diol derivatives on HeLa cells reported an IC50 value of approximately 50 µM after 24 hours of exposure, indicating moderate cytotoxicity.
- Polymer Applications : Research has highlighted the use of butane-1,4-diol-based polymers in biomedical applications such as drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .
Q & A
Q. Q1. What are the standard methodologies for synthesizing Butane-1,4-diol, and how can purity be validated?
Butane-1,4-diol is typically synthesized via catalytic hydrogenation of maleic anhydride or through fermentation processes. Purity validation involves gas chromatography (GC) with flame ionization detection (FID) to quantify residual solvents and byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups. For trace impurities, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is recommended .
Q. Q2. What role does dimethyl benzene-1,4-dicarboxylate play in polymer synthesis, and how is its reactivity optimized?
Dimethyl benzene-1,4-dicarboxylate serves as a monomer in polycondensation reactions for producing aromatic polyesters. Reactivity optimization involves controlling reaction temperature (typically 180–220°C) and using catalysts like titanium(IV) butoxide. Kinetic studies via in situ FTIR or differential scanning calorimetry (DSC) can monitor ester interchange rates. Solvent-free melt polycondensation under vacuum minimizes side reactions and enhances molecular weight .
Q. Q3. What experimental setups are used to study oxirane ring-opening reactions?
Oxirane ring-opening reactions (e.g., epoxide hydrolysis or nucleophilic attack) are studied using polar solvents (e.g., THF or DMSO) and catalysts like Lewis acids (BF₃·Et₂O) or bases (NaOH). Reaction progress is tracked via titration (for epoxide conversion) or NMR to identify regioselectivity. For stereochemical analysis, chiral column GC or HPLC is employed .
Advanced Research Methodologies
Q. Q4. How can factorial design improve the synthesis efficiency of 2-methyloxirane derivatives?
Factorial design evaluates multiple variables (e.g., temperature, catalyst loading, solvent polarity) to optimize reaction yield and selectivity. For example, a 2³ factorial design for epoxidation of allylic substrates can identify interactions between peroxide concentration, pH, and reaction time. Response surface methodology (RSM) further refines conditions, reducing trial iterations by >50% .
Q. Q5. What computational strategies predict reaction pathways for dimethyl benzene-1,4-dicarboxylate in copolymerization?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for ester exchange reactions. Molecular dynamics simulations assess chain mobility and crystallinity in polyesters. Coupling these with experimental data (e.g., X-ray diffraction) validates phase behavior and mechanical properties .
Q. Q6. How are membrane technologies applied to separate byproducts in Butane-1,4-diol production?
Nanofiltration (NF) membranes with pore sizes <2 nm selectively separate low-molecular-weight byproducts (e.g., tetrahydrofuran) from Butane-1,4-diol. Process parameters like transmembrane pressure (10–20 bar) and cross-flow velocity are optimized using computational fluid dynamics (CFD). Membrane fouling is mitigated via surface modification with hydrophilic polymers .
Data Analysis and Contradictions
Q. Q7. How should researchers address contradictions in toxicity data for oxirane derivatives?
Contradictions in toxicity data (e.g., conflicting LD50 values) require meta-analysis of peer-reviewed studies, prioritizing OECD/GEPA-compliant protocols. In vitro assays (e.g., Ames test for mutagenicity) and in vivo rodent studies should be cross-validated. Uncertainties in exposure thresholds are reduced via probabilistic risk assessment models, as outlined in ATSDR/EPA frameworks .
Q. Q8. What statistical methods resolve discrepancies in reaction kinetics for esterification processes?
Non-linear regression (e.g., Levenberg-Marquardt algorithm) fits kinetic data to rate equations, distinguishing between pseudo-first-order and second-order mechanisms. Bootstrap resampling quantifies confidence intervals for activation energy (Ea) and pre-exponential factor (A). Outliers are identified via Cook’s distance analysis and re-tested under controlled conditions .
Green Chemistry and Novel Applications
Q. Q9. What green synthesis routes exist for dimethyl benzene-1,4-dicarboxylate-based polymers?
Enzyme-catalyzed polymerization (e.g., Candida antarctica lipase B) enables solvent-free synthesis at mild temperatures (60–80°C). Microwave-assisted polycondensation reduces reaction time from hours to minutes. Life-cycle assessment (LCA) tools compare energy footprints of conventional vs. green methods .
Q. Q10. How can computational reaction screening accelerate the discovery of oxirane-based pharmaceuticals?
High-throughput quantum mechanics/molecular mechanics (QM/MM) screening identifies oxirane derivatives with target binding affinity. Machine learning models (e.g., random forests) prioritize candidates based on ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. Experimental validation via parallel synthesis in microreactors confirms predicted bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
